AZD0328 (CAS: 220099-91-2) is a highly potent, CNS-penetrant spirofuropyridine derivative that functions as a selective partial/full agonist of the human α7 nicotinic acetylcholine receptor (nAChR) [1]. In the context of scientific procurement, it serves as a premium benchmark molecule for translational neuroscience, offering well-characterized pharmacokinetics, oral bioavailability, and established clinical-stage safety profiles [2]. Unlike unoptimized discovery compounds, AZD0328 provides researchers with nanomolar target affinity and robust in vivo efficacy, making it an essential tool for investigating cholinergic modulation, cortical dopamine release, and cognitive enhancement in models of neurodegenerative and psychiatric disorders [1].
Substituting AZD0328 with older or less selective α7 nAChR agonists, such as GTS-21 (DMXB-A) or unoptimized quinuclidines, severely compromises experimental integrity and reproducibility [1]. Generic alternatives often suffer from micromolar potency and poor receptor selectivity, frequently inhibiting α4β2 or activating α3β4 ganglionic receptors, which introduces confounding off-target cholinergic and cardiovascular effects [2]. In contrast, AZD0328’s optimized spirofuropyridine architecture confers a >1000-fold selectivity window against non-α7 nicotinic receptors and sub-micromolar functional efficacy [3]. For procurement, selecting AZD0328 ensures that downstream neurochemical changes—such as enhanced midbrain dopaminergic activity—are strictly α7-mediated, eliminating the need for complex control arms to account for off-target physiological noise [1].
AZD0328 demonstrates exceptional binding affinity for the recombinant human α7 nAChR with a Ki of 3.0 nM, vastly outperforming first-generation agonists like GTS-21, which operate in the micromolar range [1]. Crucially, AZD0328 exhibits a >1000-fold selectivity margin over other nicotinic subtypes, including α4β2 and α3β4, whereas GTS-21 actively inhibits α4β2 (IC50 = 17 μM) and activates α3β4 (EC50 = 21 μM) [2]. This massive selectivity window prevents confounding ganglionic and neuromuscular activation during complex in vivo studies [3].
| Evidence Dimension | Binding Affinity (Ki) and Selectivity |
| Target Compound Data | AZD0328: Ki = 3.0 nM (human α7); >1000-fold selectivity over α4β2/α3β4. |
| Comparator Or Baseline | GTS-21: Micromolar affinity; off-target activity at α4β2 (IC50 17 μM) and α3β4 (EC50 21 μM). |
| Quantified Difference | >1000-fold improvement in target affinity and elimination of primary off-target nicotinic liabilities. |
| Conditions | Radioligand binding assays and ion flux studies on recombinant human receptors. |
Procuring AZD0328 guarantees strict target engagement, eliminating the off-target physiological noise that plagues older cholinergic tool compounds.
In functional electrophysiological evaluations using Xenopus oocytes expressing human α7 nAChRs, AZD0328 acts as a potent partial agonist with an EC50 of 338 nM and an intrinsic efficacy of 65% [1]. In direct contrast, the benchmark comparator GTS-21 requires an EC50 of 11,000 nM (11 μM) to achieve merely 9% efficacy at the human receptor [2]. This dramatic difference in functional potency allows researchers to utilize significantly lower concentrations of AZD0328 in cellular assays, thereby minimizing solvent-induced toxicity and preserving the physiological relevance of the assay [1].
| Evidence Dimension | Functional Potency (EC50) and Efficacy (Emax) |
| Target Compound Data | AZD0328: EC50 = 338 nM, Emax = 65% (human α7). |
| Comparator Or Baseline | GTS-21: EC50 = 11,000 nM, Emax = 9% (human α7). |
| Quantified Difference | ~32-fold higher potency and >7-fold higher intrinsic efficacy at human receptors. |
| Conditions | Electrophysiological recordings in Xenopus oocytes expressing human α7 nAChRs. |
The higher potency and efficacy of AZD0328 reduce required assay concentrations, lowering material costs and preventing solvent artifacts in high-throughput screening.
AZD0328 is highly optimized for in vivo neuropharmacology, demonstrating significant enhancement of cortical dopamine release and working memory at extremely low systemic doses. In non-human primate models, acute administration of AZD0328 improved spatial delayed response task performance at doses as low as 0.001 mg/kg [1]. Similarly, in rodents, doses of 0.00138 mg/kg significantly increased midbrain dopaminergic neuronal firing [2]. Conventional α7 agonists typically require dosing in the 1.0 to 10.0 mg/kg range to achieve similar central effects [3].
| Evidence Dimension | Minimum Effective In Vivo Dose |
| Target Compound Data | AZD0328: 0.001 to 0.00138 mg/kg (systemic administration). |
| Comparator Or Baseline | Standard α7 agonists (e.g., PNU-282987, GTS-21): 1.0 to 10.0 mg/kg. |
| Quantified Difference | 1000-fold reduction in the required systemic dose for central pharmacodynamic activity. |
| Conditions | In vivo microdialysis and behavioral cognitive testing in rodents and rhesus macaques. |
Ultra-low dosing drastically reduces compound consumption per animal cohort and minimizes the risk of dose-dependent systemic toxicity, optimizing procurement budgets for large-scale animal studies.
Procurement of AZD0328 provides laboratories with a standardized, clinically validated pharmacokinetic profile, ensuring high reproducibility across in vivo workflows. Unlike unoptimized discovery compounds that exhibit highly variable brain penetrance and rapid clearance, AZD0328 is orally bioavailable and highly CNS penetrant, with a well-documented safety profile from Phase 2a trials [1]. This predictability eliminates the need for extensive pilot PK studies, allowing industrial and academic labs to immediately integrate the compound into established neuropharmacological screening pipelines[2].
| Evidence Dimension | Pharmacokinetic and Translational Validation |
| Target Compound Data | AZD0328: High CNS penetrance, oral bioavailability, Phase 2a clinical validation. |
| Comparator Or Baseline | Early-stage tool compounds (e.g., AR-R17779): Poor bioavailability, lack of clinical safety data, potential hERG liabilities. |
| Quantified Difference | Transition from an uncharacterized discovery molecule to a clinically benchmarked translational tool. |
| Conditions | Preclinical and clinical pharmacokinetic assessments. |
Using a clinically validated compound de-risks translational animal models by ensuring predictable brain exposure and clearance rates, accelerating project timelines.
Due to its ultra-low effective dose (0.001 mg/kg) and >1000-fold selectivity for the α7 nAChR, AZD0328 is the optimal choice for in vivo microdialysis studies measuring cortical dopamine release. It allows researchers to map cholinergic-dopaminergic interactions without triggering off-target ganglionic responses that confound behavioral and neurochemical readouts [1].
AZD0328's established CNS penetrance and clinical-stage pharmacokinetic profile make it a superior benchmark for evaluating cognitive restoration in rodent and non-human primate models of schizophrenia, Alzheimer's, and Parkinson's disease. Its ability to produce sustained improvements in working memory at low doses ensures high translational relevance compared to unoptimized tool compounds[2].
For in vitro patch-clamp or TEVC electrophysiology, AZD0328 provides stable, partial agonism (65% efficacy, EC50 = 338 nM) at human α7 receptors. Its high potency allows for the use of lower assay concentrations, reducing solvent artifacts and making it an ideal reference standard for high-throughput screening of novel allosteric modulators [3].